molecular formula C17H23NO4 B581987 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 828243-30-7

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Cat. No.: B581987
CAS No.: 828243-30-7
M. Wt: 305.374
InChI Key: PDPYHAXCPUSEMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and drug development.

    Biology: Employed in the study of protein-protein interactions and cellular pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation compared to more rigid or flexible linkers .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYHAXCPUSEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662837
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828243-30-7
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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